N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide
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Description
“N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds, like “this compound”, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine-containing compounds show a wide variety of biological activities . They are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Biocatalysis in Drug Metabolism
One significant application of related sulfonamide compounds is in the field of biocatalysis, particularly in drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, which is potent and highly selective for AMPA receptors. This approach supports the full structure characterization of metabolites by NMR, highlighting the importance of biocatalysis in understanding drug metabolism at a molecular level (Zmijewski et al., 2006).
Organic Synthesis
In organic synthesis, donor-acceptor cyclopropanes have been utilized in Lewis acid catalyzed (3 + 2)-annulations with ynamides to produce cyclopentene sulfonamides. This process demonstrates the versatility of cyclopropane sulfonamides in constructing complex molecular architectures, offering high yields and diastereoselectivity in the synthesis of cyclopentanones (Mackay et al., 2014).
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-14-5-7-17(8-6-14)25(22,23)19-13-3-2-4-15(19)11-12-18-24(20,21)16-9-10-16/h5-8,15-16,18H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKLJAJNATOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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